molecular formula C20H23N3O6S B2434148 N1-(2-methoxybenzyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide CAS No. 868981-81-1

N1-(2-methoxybenzyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide

Cat. No. B2434148
CAS RN: 868981-81-1
M. Wt: 433.48
InChI Key: VFAYCJCMHFOHSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-methoxybenzyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is a chemical compound that has gained attention in scientific research for its potential use as a pharmaceutical drug. It belongs to the class of oxalamide compounds and has been shown to have various biochemical and physiological effects.

Scientific Research Applications

Stereoselective Synthesis and Medicinal Chemistry Applications

Oxazolidinones, such as the compound , are crucial in stereoselective synthesis, providing a pathway to enantiomerically pure compounds. For instance, Park et al. (2003) detailed a novel approach for synthesizing enantiomerically pure oxazolidinones from chiral aziridines, showcasing their utility in creating compounds like (L)-homophenylalaninol analogues, which have significance in medicinal chemistry due to their stereoselective properties (Park et al., 2003). Similarly, Bensa et al. (2008) demonstrated the synthesis of tertiary carboxylic amides via ring-opening of oxazolidinones with Grignard reagents, a method that could be applied in the development of stereoselective transformations important for drug synthesis (Bensa et al., 2008).

Antimicrobial and Antibacterial Activities

Oxazolidinone derivatives have been explored for their antimicrobial and antibacterial activities. Zurenko et al. (1996) described the in vitro activities of novel oxazolidinone analogs, showcasing their effectiveness against a variety of bacterial clinical isolates, including strains resistant to common antitubercular agents. These findings underline the potential of oxazolidinone compounds in addressing bacterial resistance (Zurenko et al., 1996). Desai et al. (2013) synthesized and evaluated a series of thiazole derivatives incorporating oxazolidinone for their antibacterial and antifungal activities, indicating the broad-spectrum potential of such compounds in treating microbial diseases (Desai et al., 2013).

Chemical Synthesis and Drug Development

Further research has focused on the synthesis of new heterocyclic compounds based on oxazolidinone frameworks for potential drug development. Tlekhusezh et al. (1996) reported the preparation of new derivatives containing the oxazolidinone ring, highlighting their biological activity and potential in developing novel therapeutic agents (Tlekhusezh et al., 1996). Additionally, the synthesis of highly functionalized novel β-lactam and thiazolidine-grafted tetrahydrobenzothiophenes, as reported by Babu et al. (2013), exemplifies the versatility of oxazolidinone derivatives in generating compounds with significant antimicrobial activities (Babu et al., 2013).

properties

IUPAC Name

N-[[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl]-N'-[(2-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O6S/c1-28-17-10-6-5-7-15(17)13-21-19(24)20(25)22-14-18-23(11-12-29-18)30(26,27)16-8-3-2-4-9-16/h2-10,18H,11-14H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFAYCJCMHFOHSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.